2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol
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Overview
Description
2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a benzylamino group, and a nitropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol typically involves multiple steps, starting with the preparation of the nitropyrimidine core. This can be achieved through the nitration of a suitable pyrimidine precursor. The amino and benzylamino groups are then introduced through nucleophilic substitution reactions. The final step involves the addition of the ethanolamine moiety to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Benzylaminoethanol: A simpler compound with similar structural features but lacking the nitropyrimidine moiety.
N-Benzylethanolamine: Another related compound with a similar core structure.
Uniqueness
What sets 2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
673440-76-1 |
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Molecular Formula |
C13H16N6O3 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-[[6-amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H16N6O3/c14-11-10(19(21)22)12(15-6-7-20)18-13(17-11)16-8-9-4-2-1-3-5-9/h1-5,20H,6-8H2,(H4,14,15,16,17,18) |
InChI Key |
XOMAQQHDZULQBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N |
solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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